molecular formula C6H5ClN2O B8791552 2-Chloro-1-(pyrimidin-2-yl)ethanone

2-Chloro-1-(pyrimidin-2-yl)ethanone

Cat. No. B8791552
M. Wt: 156.57 g/mol
InChI Key: VMWAQWAHPRVJOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(pyrimidin-2-yl)ethanone is a useful research compound. Its molecular formula is C6H5ClN2O and its molecular weight is 156.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(pyrimidin-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(pyrimidin-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H5ClN2O

Molecular Weight

156.57 g/mol

IUPAC Name

2-chloro-1-pyrimidin-2-ylethanone

InChI

InChI=1S/C6H5ClN2O/c7-4-5(10)6-8-2-1-3-9-6/h1-3H,4H2

InChI Key

VMWAQWAHPRVJOD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-{2-Chloro-1-[(triisopropylsilyl)oxy]ethenyl}pyrimidine (19.4 g, 62.2 mmol) was dissolved in acetonitrile (90 ml) and treated with 48% HF (10 ml) for 4 hr. Sat. sodium bicarbonate solution (ca. 250 ml) was then added carefully to pH7 and the mixture extracted with CH2Cl2 (3×200 ml). After drying (Na2SO4), filtration and evaporation two oils were obtained, the upper colorless oil was decanted off and discarded and the lower oil crystallized to an oily solid. Chromatography over silica gel (500 g) eluting with 2.5% MeOH—CHCl3 gave the product as a pale yellow solid (6.50 g) mp:73-80°.
Name
2-{2-Chloro-1-[(triisopropylsilyl)oxy]ethenyl}pyrimidine
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.